Benzaldoxime

説明

Benzaldehyde, oxime is a biochemical.

作用機序

. The primary targets of Benzaldoxime are not explicitly mentioned in the literature. .

Mode of Action

This compound undergoes a reaction known as the Beckmann rearrangement to form benzamide. This reaction is catalyzed by nickel salts or can be photocatalyzed by BODIPY . Its dehydration yields benzonitrile, and it can be hydrolyzed to regenerate benzaldehyde .

Biochemical Pathways

The beckmann rearrangement it undergoes to form benzamide suggests that it may influence pathways involving these compounds

Pharmacokinetics

It’s worth noting that oxime salts can be regarded as pro-drugs with better bioavailability than the parent oximes .

Result of Action

The transformation of this compound to benzamide and benzonitrile through the beckmann rearrangement and dehydration respectively, suggests that it may have effects on cellular processes involving these compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the reaction of this compound to form benzamide and benzonitrile can occur at room temperature .

生化学分析

Biochemical Properties

Benzaldehyde, oxime plays a significant role in biochemical reactions. It undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile . It can be hydrolyzed to regenerate benzaldehyde .

Molecular Mechanism

At the molecular level, Benzaldehyde, oxime exerts its effects through various interactions. It undergoes Beckmann rearrangement to form benzamide, a process catalyzed by nickel salts or photocatalyzed by BODIPY . This rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .

Metabolic Pathways

Benzaldehyde, oxime is involved in the Beckmann rearrangement metabolic pathway . It interacts with nickel salts or BODIPY, which catalyze its rearrangement to form benzamide

生物活性

Benzaldoxime, a derivative of benzaldehyde, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and various applications in pharmacology.

Chemical Structure and Synthesis

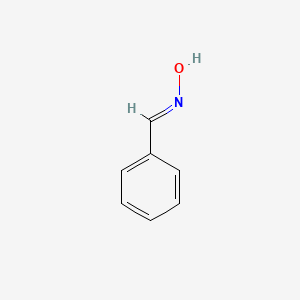

This compound is characterized by the presence of a hydroxylamine functional group attached to a benzaldehyde moiety. The general structure can be represented as:

The synthesis of this compound typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction leads to the formation of this compound with high yields.

Biological Activities

Numerous studies have highlighted the biological activities associated with this compound and its derivatives. Below are key findings categorized by activity type:

Antimicrobial Activity

This compound and its fluorinated derivatives have demonstrated significant antimicrobial properties. For instance, studies indicate that certain fluorinated benzaldoximes exhibit antimycobacterial activity comparable to conventional anti-TB agents like isoniazid and pyrazinamide, with minimum inhibitory concentrations (MIC) ranging from 200 µg/mL to 400 µg/mL .

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Comparison |

|---|---|---|

| This compound | ≥200 | Moderate against Mycobacteria |

| 3-Fluorothis compound | 150 | Comparable to Isoniazid |

| 5-Fluorothis compound | 100 | Comparable to Pyrazinamide |

Antioxidant Activity

Research has shown that this compound exhibits antioxidant properties through mechanisms involving lipid peroxidation inhibition. A study evaluated fourteen different benzaldoximes for antioxidant activity using the thiobarbituric acid reactive substances (TBARS) assay, revealing that several derivatives effectively reduce oxidative stress in vitro .

Table 2: Antioxidant Activity Evaluation

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 50 | Moderate antioxidant activity |

| 4-Methylthis compound | 30 | Higher antioxidant potential |

| 2-Fluorothis compound | 45 | Comparable to standard antioxidants |

The biological activity of this compound is often attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, including acetylcholinesterase, which is vital for neurotransmission. This inhibition can potentially lead to therapeutic effects in neurodegenerative conditions like Alzheimer's disease .

- Radical Scavenging : The hydroxylamine functional group allows this compound to act as a radical scavenger, mitigating oxidative damage in cells .

Case Studies

- Antimycobacterial Properties : A study focused on the synthesis and testing of fluorinated benzaldoximes revealed promising results against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy against resistant strains .

- Neuroprotective Effects : Another research effort investigated the neuroprotective potential of benzimidazole derivatives containing this compound moieties. These compounds exhibited significant protective effects against neuronal cell death induced by oxidative stress .

科学的研究の応用

Medicinal Chemistry Applications

Benzaldoxime and its derivatives are being explored for their therapeutic potential, particularly as inhibitors of specific enzymes and as radical scavengers.

- Aldose Reductase Inhibition : Recent studies have focused on the synthesis of O-benzyl oxime-based derivatives that act as inhibitors of aldose reductase (ALR2). These compounds have shown promising antioxidant properties and are being investigated for their ability to mitigate cellular toxicity associated with diabetic hyperglycemia. For instance, certain polyhydroxylated benzaldehyde O-benzyl oximes demonstrated significant dual-acting effects as ALR2 inhibitors and antioxidants, which could be beneficial in diabetes management .

- Cholinesterase Reactivators : this compound structures are effective in reactivating cholinesterase enzymes inhibited by organophosphates. This application is critical in treating poisoning cases resulting from exposure to certain pesticides and nerve agents .

Industrial Applications

This compound finds extensive use across various industries due to its chemical properties.

- Antioxidants in Coatings : It serves as an antioxidant and radical scavenger in paints and coatings, preventing oxidative drying processes that can lead to undesirable skin formation on surfaces . This property is particularly valuable in the formulation of high-performance coatings.

- Textile and Rubber Industries : The compound is utilized in the textile and rubber industries as a stabilizer and additive, enhancing the durability and longevity of materials .

- Synthesis of Chemical Intermediates : this compound is a key intermediate in the synthesis of Δ2-Isoxazoline derivatives, which are known to inhibit DNA methyltransferase 1. This application highlights its importance in pharmaceutical development .

Chemical Transformations

This compound undergoes various chemical transformations that expand its utility:

- Beckmann Rearrangement : this compound can be converted into benzamide through Beckmann rearrangement, which is catalyzed by nickel salts or can occur via photocatalysis. This transformation is significant for synthesizing amides, which are prevalent in pharmaceuticals .

- Formation of Nitriles : The reaction of this compound with thiobenzoyl and NN-dimethylthiocarbamoyl chlorides yields nitriles, showcasing its versatility as a precursor for various nitrogen-containing compounds .

Case Study 1: Antioxidant Properties

In a study examining the antioxidant capacity of O-benzyl oximes, compounds were tested using TBARS and DPPH assays to evaluate their ability to scavenge free radicals. The results indicated that specific derivatives exhibited superior antioxidant efficacy, suggesting their potential application in protective formulations against oxidative stress related to diabetes .

Case Study 2: Synthesis of Amides

Research has demonstrated the catalytic synthesis of amides via the rearrangement of aldoximes. This compound was successfully transformed into benzamide under optimized conditions, highlighting its role as a valuable intermediate in organic synthesis .

化学反応の分析

Beckmann Rearrangement

Benzaldoxime undergoes Beckmann rearrangement to form benzamide under catalytic conditions. This reaction is pivotal in amide synthesis:

-

Catalysts : Nickel salts or BODIPY photocatalysts facilitate the rearrangement .

-

Mechanism : The oxime’s N–O bond cleaves, followed by migration of the aryl group to the adjacent nitrogen, forming benzamide .

Dehydration to Benzonitrile

Dehydration of this compound produces benzonitrile, a reaction catalyzed by acidic or thermal conditions:

Coupling with Aryl Halides

This compound participates in CuO/PCM-catalyzed coupling with aryl halides to form N-arylamides . Key findings include:

Mechanistic Insight : The reaction proceeds via a primary amide intermediate, confirmed by control experiments .

Reaction with N-Chlorosuccinimide (NCS)

This compound reacts with NCS in DMF to form benzohydroximoyl chloride , where chlorine substitutes the hydroxyl hydrogen:

O-Allylation with Iridium Catalysts

This compound undergoes enantioselective O-allylation using [Ir₂Cl₂(cod)₂] and chiral ligands:

Hydrolysis to Benzaldehyde

This compound can be hydrolyzed back to benzaldehyde under acidic or basic conditions:

特性

IUPAC Name |

(NE)-N-benzylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWKXBJHBHYJBI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061313, DTXSID801031545 | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0041 [mmHg] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

622-31-1, 932-90-1 | |

| Record name | Benzaldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Syn-benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBP7JJ5HTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。